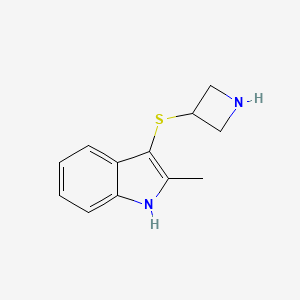

3-(azetidin-3-ylthio)-2-methyl-1H-indole

CAS No.: 2098106-58-0

Cat. No.: VC3146646

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098106-58-0 |

|---|---|

| Molecular Formula | C12H14N2S |

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | 3-(azetidin-3-ylsulfanyl)-2-methyl-1H-indole |

| Standard InChI | InChI=1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3 |

| Standard InChI Key | VXAQVNNVJNVVKE-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)SC3CNC3 |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)SC3CNC3 |

Introduction

Structural Characteristics and Properties

3-(Azetidin-3-ylthio)-2-methyl-1H-indole belongs to the class of indole derivatives containing a four-membered azetidine ring attached to the indole core via a thioether linkage. The compound features several key structural elements:

Molecular Structure

The molecule consists of three primary components:

-

A 1H-indole core with a methyl substituent at position 2

-

A sulfur atom connecting at position 3 of the indole

-

An azetidine ring attached to the sulfur atom at position 3 of the azetidine

This structure can be compared to the related compound 3-(azetidin-3-yl)-1H-indole (C₁₁H₁₂N₂), which lacks both the sulfur linkage and the methyl group at position 2 . The addition of these moieties significantly alters the electronic properties and potential biological activities of the molecule.

Physicochemical Properties

Based on its structural characteristics, 3-(azetidin-3-ylthio)-2-methyl-1H-indole likely exhibits the following properties:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂S | Calculated from structure |

| Molecular Weight | Approximately 218.32 g/mol | Calculated based on atomic weights |

| Solubility | Limited water solubility; good solubility in organic solvents | Based on similar indole structures |

| Hydrogen Bond Donors | 1 (NH of indole) | Structural analysis |

| Hydrogen Bond Acceptors | 2 (N atoms) | Structural analysis |

| LogP | Approximately 2.0-2.5 | Estimated from similar structures |

The presence of the indole NH group provides a hydrogen bond donor site, while the nitrogen atoms can act as hydrogen bond acceptors, potentially enhancing binding interactions with biological targets.

Synthesis Approaches

Coupling of 2-Methyl-1H-indole with Azetidine-3-thiol Derivatives

This approach would involve the preparation of an appropriate azetidine-3-thiol derivative, followed by coupling with 2-methyl-1H-indole. Similar coupling reactions have been reported for other indole derivatives . The reaction might proceed through:

-

Protection of the indole nitrogen (if necessary)

-

Activation of position 3 of the indole

-

Nucleophilic substitution with the azetidine-3-thiol

-

Deprotection (if applicable)

Synthetic Challenges

The synthesis of 3-(azetidin-3-ylthio)-2-methyl-1H-indole presents several challenges:

-

Regioselectivity: Ensuring selective reaction at position 3 of the indole

-

Stability of the azetidine ring: The strained four-membered azetidine ring may be susceptible to ring-opening under certain conditions

-

Protection strategies: May require careful protection and deprotection of the indole NH group

-

Purification considerations: Separation from potential byproducts

| Structural Feature | Impact on Antimalarial Activity | Relevance to 3-(Azetidin-3-ylthio)-2-methyl-1H-indole |

|---|---|---|

| Substitution at position 3 | Crucial for activity | Contains azetidinylthio group at position 3 |

| Basic nitrogen-containing group | Enhances activity | Contains azetidine nitrogen |

| Indole NH | Important for hydrogen bonding | Preserved in the structure |

| Methyl substitution | Can enhance activity | Contains 2-methyl group |

Studies on indole-based antimalarials have shown that compounds with nitrogen-containing substituents at position 3 of the indole can inhibit P. falciparum growth in the low micromolar range . The azetidine moiety in 3-(azetidin-3-ylthio)-2-methyl-1H-indole might contribute to similar activity profiles.

Mechanism of Antianxiety Action

The antianxiety effects of related indole-azetidine compounds may operate through several mechanisms:

-

Interaction with GABA receptors

-

Serotonergic activity (due to structural similarity to serotonin)

-

Modulation of other neurotransmitter systems

The thioether linkage in 3-(azetidin-3-ylthio)-2-methyl-1H-indole may confer unique pharmacokinetic properties, potentially influencing brain penetration and receptor binding characteristics.

Structure-Activity Relationships

Role of Key Structural Elements

Understanding the contribution of each structural component to the biological activity of 3-(azetidin-3-ylthio)-2-methyl-1H-indole is essential for rational drug design:

Indole Core

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. It provides:

-

Rigidity to maintain specific spatial arrangements

-

Hydrogen bonding capability through the NH group

-

Lipophilicity for membrane penetration

-

π-π interactions with aromatic amino acid residues in protein targets

Methyl Group at Position 2

The methyl substituent at position 2 likely influences:

-

Electronic distribution within the indole system

-

Metabolic stability

-

Binding orientation in target proteins

Thioether Linkage

The sulfur bridge between the indole and azetidine rings:

Azetidine Ring

The four-membered azetidine ring:

-

Introduces structural constraint

-

Provides a basic nitrogen atom that can be protonated at physiological pH

-

Creates a specific three-dimensional shape that may be critical for receptor recognition

Comparison with Related Bioactive Compounds

Table 3: Structural Comparison with Related Bioactive Indole Derivatives

Research Status and Future Directions

Antimicrobial and Antiparasitic Agents

The compound may serve as a lead structure for developing:

-

Antimalarial agents, potentially addressing drug-resistant strains

-

Agents against other parasitic infections

-

Novel antibacterial compounds

Central Nervous System Drugs

Potential applications include:

-

Anxiolytic agents

-

Novel psychotherapeutics

-

Neuroprotective agents

Chemical Probes

The unique structure may be valuable in developing:

-

Fluorescent probes for biological imaging

-

Affinity labels for target identification

-

Tool compounds for studying biological pathways

Future Research Directions

Priority areas for future research on 3-(azetidin-3-ylthio)-2-methyl-1H-indole include:

-

Development of efficient and scalable synthetic routes

-

Comprehensive screening against a diverse panel of biological targets

-

Detailed mechanistic studies to identify molecular targets

-

Exploration of structure-activity relationships through the synthesis of analogs

-

Evaluation of pharmacokinetic properties and metabolism

-

Computational studies to predict potential binding modes with protein targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume